5alpha-Androstan-17beta-ol
Overview
Description
5alpha-Androstan-17beta-ol: is a steroid hormone that belongs to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics. This compound is a major metabolite of testosterone and has significant androgenic activity .
Mechanism of Action
Target of Action
5alpha-Androstan-17beta-ol, also known as Androstanolone or Dihydrotestosterone, is an anabolic steroid . The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
Testosterone secreted by the testis is converted to dihydrotestosterone in the target tissues where it appears to mediate many of the biological actions of testosterone . This conversion is what allows this compound to exert its effects. Once converted, it binds to the androgen receptor, leading to a change in gene expression .
Biochemical Pathways
It is known that the activation of the androgen receptor by dihydrotestosterone can regulate gene expression and affect protein synthesis . This can lead to various downstream effects, including the development of the male phenotype during embryogenesis and at puberty .
Pharmacokinetics
As a steroid hormone, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The binding of this compound to the androgen receptor mediates many of the biological actions of testosterone, including the development of the male phenotype during embryogenesis and at puberty . It has also been reported to inhibit the cell growth of several cancer cell lines while showing weak toxicity on normal cell lines .
Biochemical Analysis
Biochemical Properties
5alpha-Androstan-17beta-ol is involved in several biochemical reactions. It is known to interact with enzymes such as 3β hydroxysteroid dehydrogenase (3β HSD) and 17alpha hydroxylase . These interactions are essential for the conversion of testosterone to dihydrotestosterone in target tissues .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It mediates many of the biological actions of testosterone, including the development of the male phenotype during embryogenesis and puberty . It also exerts strong antihyperglycemic effects in C57BL/KsJ genetically diabetic (db/db) mice .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from testosterone in target tissues, where it mediates many of the biological actions of testosterone . This conversion is facilitated by the enzymes 3β HSD and 17alpha hydroxylase .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts testosterone to dihydrotestosterone in target tissues . This process involves the enzymes 3β HSD and 17alpha hydroxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-17beta-ol typically involves the reduction of testosterone. One common method is the catalytic hydrogenation of testosterone using palladium on carbon as a catalyst under hydrogen gas. This reaction selectively reduces the double bond in the A-ring of testosterone, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5alpha-Androstan-17beta-ol can undergo oxidation reactions to form ketones or other oxidized derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as tosyl chloride for the formation of tosylates, which can then undergo nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 5alpha-Androstan-17beta-one.
Reduction: Formation of more saturated steroids.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5alpha-Androstan-17beta-ol is used as a reference standard in analytical chemistry for the quantification of androgens in biological samples .
Biology: In biological research, it is used to study the role of androgens in the development of male characteristics and their effects on various tissues .
Medicine: The compound is studied for its potential therapeutic applications in conditions related to androgen deficiency and other hormonal disorders .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various steroid-based drugs .
Comparison with Similar Compounds
Testosterone: The precursor of 5alpha-Androstan-17beta-ol, with a similar androgenic profile.
Dihydrotestosterone: Another potent androgen with a similar structure but differing in the position of the hydroxyl group.
Androstenedione: A less potent androgen that serves as a precursor to both testosterone and this compound.
Uniqueness: this compound is unique in its specific binding affinity to androgen receptors and its role as a major metabolite of testosterone. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZBUCPOSYYFO-KYQPOWKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036493 | |
Record name | 5alpha-Androstan-17beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225-43-0 | |
Record name | 5α-Androstan-17β-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1225-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstan-17-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5.alpha.-Androstan-17.beta.-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5alpha-Androstan-17beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5.ALPHA.-ANDROSTAN-17.BETA.-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5JL49BERK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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